1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-
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Overview
Description
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-diaminopyrazine with suitable aldehydes or ketones under acidic or basic conditions.
Spiro Formation: The spiro structure is formed by reacting the pyrazine derivative with a suitable cyclic ketone or aldehyde in the presence of a base, such as sodium hydride or potassium carbonate, to induce cyclization.
Methylation: The final step involves the methylation of the nitrogen atom in the diazaspirononane ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine ring or the spiro structure are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for alkylation.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrazin-2-yl)-1,7-diazaspirononane: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.
7-Methyl-1-(pyridin-2-yl)-1,7-diazaspirononane: Contains a pyridine ring instead of a pyrazine ring, which can influence its electronic properties and interactions with biological targets.
7-Methyl-1-(quinolin-2-yl)-1,7-diazaspirononane: Features a quinoline ring, which can enhance its aromaticity and potential for π-π interactions.
Uniqueness
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane is unique due to its specific spiro structure and the presence of both a pyrazine ring and a methyl group. This combination of features can result in distinct electronic properties, reactivity, and biological activity compared to similar compounds.
Biological Activity
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl- is a heterocyclic compound characterized by its unique spiro structure, which combines a diazaspiro framework with a methyl-substituted pyrazine moiety. Its molecular formula is C12H18N4, and it has a molecular weight of approximately 218.30 g/mol. This compound exhibits significant potential for various biological activities, largely influenced by its nitrogen-rich structure and the specific substituents present on the diazaspiro framework.
Research indicates that compounds similar to 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl- exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. Molecular docking studies suggest these compounds bind to both peripheral anionic sites and catalytic sites of the enzyme .
- Antimicrobial Properties : The structural diversity of this compound allows for interactions with various biological targets, potentially leading to antimicrobial effects. The presence of nitrogen atoms enhances its reactivity and biological interactions .
Study on Acetylcholinesterase Inhibition
A study focused on piperazine derivatives demonstrated that modifications to the diazaspiro structure could enhance binding affinity to acetylcholinesterase, indicating potential therapeutic applications for neurodegenerative diseases. The compounds were evaluated through virtual screening and molecular docking techniques, revealing specific interactions that could be exploited for drug development .
Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of structurally related diazaspiro compounds against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that the spirocyclic structure may confer unique pharmacological advantages over traditional antibiotics .
Structure-Activity Relationship (SAR)
The unique combination of a diazaspiro framework with a methyl-substituted pyrazine ring is believed to confer distinct pharmacological properties not observed in other similar compounds. The following table summarizes key structural features and their associated biological activities:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
1,7-Diazaspiro[4.4]nonane | C12H18N4 | Basic spiro structure | Potential neuroactive properties |
1-Methyl-7-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane | C12H18N4 | Methyl group at position 3 | Enhanced antimicrobial activity |
1-(Pyrazin-2-yl)-1,7-diazaspiro[4.4]nonane | C12H18N4 | Different position of pyrazine attachment | Varied enzymatic inhibition |
Synthesis Methods
Several synthesis methods have been developed for producing 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-. Common approaches include:
- Cyclization Reactions : Utilizing piperazine derivatives as precursors.
- Substitution Reactions : Modifying existing diazaspiro compounds to introduce pyrazine moieties.
These methods are crucial for generating derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
Properties
CAS No. |
646056-42-0 |
---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
7-methyl-1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4/c1-15-8-4-12(10-15)3-2-7-16(12)11-9-13-5-6-14-11/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
DDXYCPBDMOSPCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCCN2C3=NC=CN=C3 |
Origin of Product |
United States |
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